molecular formula C20H21N3O3 B2578763 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide CAS No. 954031-89-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2578763
CAS No.: 954031-89-1
M. Wt: 351.406
InChI Key: VKGVEPZRYSPWNC-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a furan-2-yl substituent at the 3-position of the pyridazinone ring, linked via an ethyl chain to a 2-phenylbutanamide group. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The furan moiety enhances lipophilicity and may influence binding to biological targets, while the butanamide group provides structural flexibility for interactions with enzymes or receptors. Synthesis of such compounds typically involves alkylation or substitution reactions on the pyridazinone core, as seen in related methodologies .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-16(15-7-4-3-5-8-15)20(25)21-12-13-23-19(24)11-10-17(22-23)18-9-6-14-26-18/h3-11,14,16H,2,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVEPZRYSPWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates:

    Furan-2-yl Intermediate: This can be synthesized via the cyclization of 2-furylcarbinol under acidic conditions.

    Pyridazinone Intermediate: The pyridazinone ring is often formed through the condensation of hydrazine with a diketone, followed by cyclization.

These intermediates are then coupled through a series of reactions involving alkylation and amidation to form the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The phenylbutanamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyridazinone can yield dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the furan and pyridazinone rings suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyridazinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Heterocyclic Substituents

Compounds sharing the pyridazinone core but differing in substituents were analyzed:

Compound Name Substituents at Pyridazinone 3-Position Linked Group Molecular Weight (g/mol) Key Findings
Target Compound Furan-2-yl 2-Phenylbutanamide-ethyl ~409.44 (calculated) No direct pharmacological data available; structural analogs suggest potential kinase or protease inhibition based on pyridazinone’s electronic properties .
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy Benzenesulfonamide 385.41 Exhibited COX-2 inhibition (IC₅₀ = 0.8 µM) due to sulfonamide group; benzyloxy substituent enhanced solubility but reduced metabolic stability.
Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate (95d) Phenylcarbamoyl Methyl acetate 263.26 Demonstrated moderate antifungal activity (MIC = 32 µg/mL against C. albicans); carbamoyl group improved target affinity.

Key Observations :

  • The furan-2-yl group in the target compound may confer similar metabolic liabilities (e.g., oxidation susceptibility) as seen in other furan-containing analogs .
Butanamide-Based Analogs

Butanamide derivatives with varied heterocyclic systems were compared:

Compound Name (from ) Core Structure Substituents Molecular Weight (g/mol) Activity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Hexane backbone 2-Oxotetrahydropyrimidinyl, dimethylphenoxy ~750.90 (calculated) Protease inhibition (HIV-1 protease IC₅₀ = 12 nM) due to stereospecific binding .
Target Compound Pyridazinone-ethyl backbone Furan-2-yl, 2-phenylbutanamide ~409.44 (calculated) Structural simplicity may favor oral bioavailability over bulkier analogs.

Key Observations :

  • The pyridazinone-ethyl linkage may mimic peptide bonds in enzyme substrates, a feature exploited in protease inhibitors .
Furan-Containing Pharmaceuticals

Furan rings are common in drug design; notable examples include:

Compound Name (from ) Structure Use Key Issue(s)
{5-[(Dimethylamino)methyl]furan-2-yl}methanol Ranitidine-related Antacid precursor Genotoxic impurities detected in synthesis .
Target Compound Furan-2-yl linked to pyridazinone Undefined therapeutic area Furan oxidation products may require toxicological screening.

Key Observations :

    Biological Activity

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Compound Overview

    Chemical Structure and Properties

    • Molecular Formula: C15H17N3O3
    • Molecular Weight: 287.31 g/mol
    • CAS Number: 946314-19-8
    • Functional Groups: Furan ring, pyridazinone moiety, phenylbutanamide side chain

    The compound's structure allows it to interact with various biological targets, potentially influencing cellular pathways.

    The biological activity of this compound may be attributed to several mechanisms:

    • Enzyme Inhibition: The furan and pyridazinone moieties can interact with specific enzymes or receptors, inhibiting their activity. This is particularly significant in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
    • Cell Cycle Arrest: Preliminary studies suggest that compounds similar to this one may induce cell cycle arrest in cancer cells, particularly at the S phase. This mechanism is crucial for preventing the proliferation of cancerous cells.
    • Apoptosis Induction: The compound may promote apoptosis in various cell lines through mitochondrial pathways, which involve the regulation of pro-apoptotic and anti-apoptotic proteins.

    Antitumor Activity

    Research indicates that derivatives of pyridazinone, including this compound, exhibit significant antitumor activity. For instance:

    • Case Study 1: A study found that a related compound induced apoptosis in HepG2 liver cancer cells by altering mitochondrial membrane potential and activating caspase pathways .

    Antimicrobial Properties

    The compound has also been investigated for its antimicrobial properties:

    • Case Study 2: Compounds within the same class have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents .

    Summary of Research Findings

    StudyFindings
    Study 1Induced apoptosis in HepG2 cells via mitochondrial pathway; IC50 values between 6.92–8.99 μM .
    Study 2Exhibited significant antimicrobial activity against multiple strains .
    Study 3Suggested interaction with formyl peptide receptors (FPRs), impacting inflammation and immune responses .

    Future Directions

    Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future study include:

    • Structure-Affinity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
    • Clinical Trials: Conducting trials to assess efficacy and safety in humans.
    • Mechanistic Studies: Detailed studies to uncover specific molecular targets and pathways affected by this compound.

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